![molecular formula C27H22N4O4S B2542456 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide CAS No. 1189430-79-2](/img/structure/B2542456.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide" is a complex organic molecule that likely exhibits significant biological activity due to its structural features. The presence of a benzodioxin moiety, an imidazoquinazolinone core, and a propanamide linkage suggests a potential for interaction with various biological targets. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are related to those found in the synthesized molecules within the research, which have been evaluated for their antitumor, antimicrobial, and antifilarial activities.
Synthesis Analysis
The synthesis of complex quinazolinone derivatives, as seen in the provided papers, involves multi-step reactions that typically start with the formation of the quinazolinone core followed by various functionalization reactions. For example, the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones involves the design and synthesis of novel compounds with subsequent evaluation for antitumor activity . Similarly, the synthesis of 2,3-disubstituted quinazoline-4(3H)-ones involves treating chloroacetyl amino benzoic acid with aminopyrimidines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the benzodioxin and propanamide functionalities.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which is a common feature in many pharmacologically active compounds. The molecular docking studies of such compounds into the ATP binding site of enzymes like EGFR-TK and B-RAF kinase suggest that these molecules can mimic the binding mode of known inhibitors, such as erlotinib and PLX4032, indicating the importance of the quinazolinone scaffold in drug design . The compound , with its imidazoquinazolinone core, is likely to exhibit similar binding properties.
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives can be influenced by the presence of various substituents. For instance, the alkylation of benzimidazo[1,2-c]quinazoline-thiones leads to S-alkyl derivatives, which are of interest due to their biological activities . The compound , with a thioether linkage, may undergo similar alkylation reactions, potentially altering its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are determined by their molecular structure. The presence of multiple aromatic systems and heteroatoms within these compounds typically results in high thermal stability and a range of solubility profiles depending on the nature of the substituents. The compounds synthesized in the studies exhibit potent inhibitory action against bacterial strains and show antioxidant potential, as evidenced by DPPH assay results . These properties are crucial for the development of new drugs and could be relevant to the compound , given its structural similarities.
Scientific Research Applications
Synthesis and Structural Analysis
Research has led to the synthesis of novel compounds including quinazoline derivatives, showing potent and selective alpha 1-adrenoceptor antagonism, indicating potential as antihypertensive agents (J. Chern et al., 1993). These findings underscore the significance of structural analysis in developing new therapeutic agents. Similarly, the synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thiones highlights their interest as biologically active substances, offering a pathway to discover drug precursors with a fused benzimidazole system (A. Ivachtchenko et al., 2002).
Pharmacological Evaluation
The pharmacological evaluation of tricyclic fused quinazolines and 1,2,4-benzothiadiazine 1,1-dioxides as potential alpha1-adrenoceptor antagonists reveals the compounds' affinity and selectivity towards alpha1-adrenoceptors, indicating their therapeutic potential in managing conditions like hypertension (J. Chern et al., 1998).
Biological Activities
Studies have also focused on the biological activities of quinazolinone derivatives, exploring their antimicrobial and antitumor properties. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown promising in vitro anticancer and antibacterial activity, indicating their potential as leads for developing new therapeutic agents (G. Berest et al., 2011).
Antioxidant and Antimicrobial Potential
The exploration of the antimicrobial and antioxidant potential of newly synthesized quinazoline-4(3H)-ones underscores the compound's effectiveness against bacterial strains and its significant free radical scavenging activity. This suggests its application in developing treatments for infections and conditions associated with oxidative stress (Ashok Kumar et al., 2011).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c1-16(25(32)28-18-11-12-21-22(15-18)35-14-13-34-21)36-27-29-20-10-6-5-9-19(20)24-30-23(26(33)31(24)27)17-7-3-2-4-8-17/h2-12,15-16,23H,13-14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGAPUJSIFHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

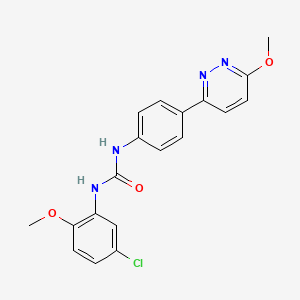
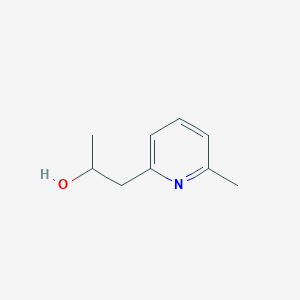
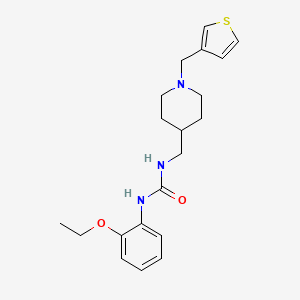
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2542378.png)
![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)

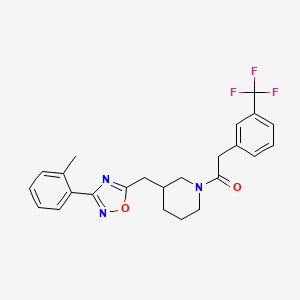
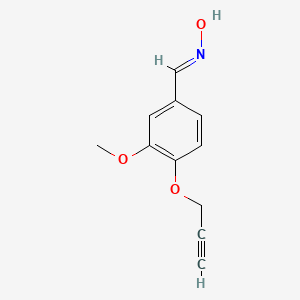

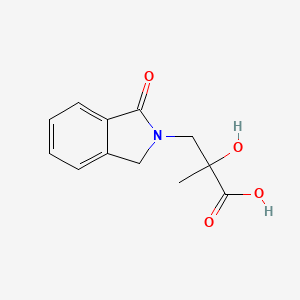
![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)
![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)
